molecular formula C20H18N2O2S B2536357 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide CAS No. 392248-32-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide

Cat. No. B2536357
CAS RN: 392248-32-7
M. Wt: 350.44
InChI Key: MHDBVNROSCBGKP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide, also known as AMTB, is a small molecule inhibitor that has gained attention for its potential use in scientific research. This compound has been shown to modulate the activity of a specific ion channel, the transient receptor potential melastatin 8 (TRPM8), which is involved in various physiological processes. In

Scientific Research Applications

Anticancer Applications

Thiazole derivatives have been identified as potent anticancer agents through various mechanisms, such as inhibiting the kinesin spindle protein (KSP) which is essential for cancer cell mitosis, leading to cell death. For instance, AZD4877, a novel KSP inhibitor, has shown excellent biochemical potency and pharmaceutical properties, supporting its clinical development for cancer treatment (Theoclitou et al., 2011). Other studies have designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, showcasing the potential of thiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole compounds have also been studied for their antimicrobial properties. N'-Benzylidene-N-(thiazolyl)acetohydrazide derivatives, for example, have demonstrated broad spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Grozav et al., 2017). Additionally, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as potential antifungal agents further exemplify the versatility of thiazole derivatives in developing antimicrobial therapeutics (Narayana et al., 2004).

Synthesis of Biologically Active Compounds

Research into thiazole derivatives extends into the synthesis of novel compounds with potential biological activities. The creation of fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial analogs, emphasizing the role of thiazole compounds in the development of new therapeutic agents (Desai et al., 2013).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-18(14(2)23)25-20(21-13)22-19(24)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDBVNROSCBGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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